Glaucina B

Descripción general

Descripción

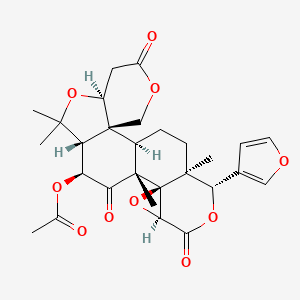

Glaucin B is a bitter limonoid identified from the root bark of Evodia glauca alongside other known limonoids such as limonin and glaucin A. Its structure is characterized by the uncommon 5β-H configuration, as determined through spectral and chemical evidence (Nakatani, Takao, Iwashita, Naoki, & Hase, 1988).

Synthesis Analysis

While specific synthetic routes for Glaucin B were not found, synthesis studies on related compounds, such as glabramycin B, offer insights into the methodologies that might be applicable. These include concise synthesis techniques through dianion alkylation, Shiina’s lactonization, and Stille cross coupling, which are pivotal for the stereostructural elucidation of complex molecules (Ishigami, Yamamoto, & Watanabe, 2015).

Molecular Structure Analysis

The molecular structure of Glaucin B, determined by spectral and chemical evidence, indicates a unique 5β-H configuration. This uncommon configuration suggests specific stereochemical preferences that could influence its chemical behavior and interactions (Nakatani et al., 1988).

Chemical Reactions and Properties

While direct information on the chemical reactions and properties of Glaucin B is scarce, research on similar compounds reveals that such molecules often undergo specific reactions influenced by their unique functional groups and structural configurations. For instance, the synthesis and structural revision of related molecules involve complex reactions that highlight the intricate relationships between molecular structure and chemical reactivity (Yamamoto, Ishigami, & Watanabe, 2017).

Aplicaciones Científicas De Investigación

Biomedicina

Glaucina B: tiene aplicaciones potenciales en biomedicina, particularmente en el desarrollo de polímeros bioinspirados. Estos polímeros pueden mejorar las propiedades mecánicas, imitar las matrices extracelulares e incorporar partículas hidrófobas para obtener capacidades de autocuración. También se exploran sus aplicaciones en propiedades antibacterianas, aplicaciones ópticas y de detección, terapia del cáncer y cicatrización de heridas {svg_1}.

Biotecnología

En biotecnología, This compound podría estar involucrado en el avance de las aplicaciones de bioluminiscencia. La bioluminiscencia, el fenómeno natural de la producción de luz por organismos vivos, se utiliza en ensayos genéticos, detección de interacciones proteína-proteína, cribado de alto rendimiento en el descubrimiento de fármacos, control de higiene, análisis de la contaminación en los ecosistemas e imágenes in vivo en pequeños mamíferos {svg_2}.

Farmacología

This compound: puede tener aplicaciones en farmacología debido a su similitud estructural con otros compuestos de glaucina conocidos por sus efectos broncodilatadores, neurolépticos y antiinflamatorios. Estos compuestos actúan como inhibidores de la PDE4 y bloqueadores de los canales de calcio y se utilizan médicamente como antitusivos en algunos países {svg_3}.

Neurociencia

En neurociencia, las aplicaciones potenciales de This compound podrían estar relacionadas con sus efectos sobre las células neuronales. Se ha demostrado que compuestos similares se unen a receptores y canales que influyen en la actividad neuronal, lo que podría ser relevante para el desarrollo de nuevos fármacos o tratamientos neurológicos {svg_4}.

Bioquímica

This compound: ’s papel en bioquímica podría ser significativo debido a su interacción con otros compuestos bioquímicos. Su aislamiento de la corteza de la raíz de Evodia glauca y su configuración poco común de 5β-H sugieren que puede tener propiedades bioquímicas únicas dignas de estudio adicional {svg_5}.

Biología molecular

En biología molecular, This compound podría utilizarse en el estudio de las enzimas proteolíticas, que son esenciales para diversos procesos biológicos. Las enzimas proteolíticas se utilizan en numerosas aplicaciones de investigación, incluida la síntesis de péptidos, la digestión de proteínas durante la purificación de ácidos nucleicos y la proteómica {svg_6}.

Ciencia ambiental

Las aplicaciones de This compound en ciencia ambiental podrían explorarse en el contexto de los nanomateriales y su papel en la remediación ambiental. Los nanomateriales se utilizan para el control de la contaminación, la producción de energía limpia y la decoloración sonoquímica de los colorantes, lo que podría ser áreas donde This compound o sus derivados podrían tener un impacto {svg_7}.

Química analítica

Finalmente, en química analítica, This compound podría formar parte del desarrollo de nuevos métodos analíticos o sensores. La química analítica juega un papel crucial en el avance de diversos campos científicos, y compuestos como This compound podrían contribuir a este progreso {svg_8}.

Safety and Hazards

The safety data sheet for Glaucin B suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

Glaucin B, a bitter limonoid, is primarily known to target L-type Ca2+ channels . These channels play a crucial role in the contraction of smooth muscles, such as those found in the human bronchus .

Mode of Action

Glaucin B binds to the benzothiazepine site on L-type Ca2+ channels . This binding action blocks the calcium ion channels in smooth muscle like the human bronchus .

Biochemical Pathways

The primary biochemical pathway affected by Glaucin B involves the regulation of calcium ion flow in smooth muscle cells . By blocking the L-type Ca2+ channels, Glaucin B inhibits the influx of calcium ions, which are vital for muscular contraction . This results in the relaxation of the smooth muscle.

Result of Action

The primary result of Glaucin B’s action is the relaxation of smooth muscle, particularly in the human bronchus . By blocking the influx of calcium ions, Glaucin B reduces the ability of the muscle to contract . This can have potential therapeutic implications, particularly in conditions that involve the contraction of smooth muscle.

Análisis Bioquímico

Biochemical Properties

Glaucin B plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, Glaucin B has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions is often characterized by binding to active sites or altering the conformation of the target biomolecules.

Cellular Effects

The effects of Glaucin B on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Glaucin B has been found to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, Glaucin B exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in the conformation of the target molecules, thereby altering their activity . Furthermore, Glaucin B can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glaucin B have been observed to change over time. The stability and degradation of Glaucin B are critical factors that influence its long-term effects on cellular function. Studies have shown that Glaucin B can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to Glaucin B can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of Glaucin B vary with different dosages in animal models. At lower doses, Glaucin B may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, Glaucin B can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

Glaucin B is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, Glaucin B has been shown to inhibit specific enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels within the cell.

Transport and Distribution

Within cells and tissues, Glaucin B is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of Glaucin B within tissues can also influence its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of Glaucin B is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Glaucin B within these compartments can influence its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

[(1R,2R,7S,10R,11S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15-,16-,18-,19+,21-,22+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOHGVDNDQTZGL-MDOWBRFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@H]4CC[C@]5([C@@H](OC(=O)[C@@H]6[C@@]5([C@@]4(C1=O)C)O6)C7=COC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glaucin B and where was it discovered?

A1: Glaucin B is a novel bitter limonoid found in Evodia glauca []. Evodia glauca is a plant species known to contain various bioactive compounds.

Q2: Can you tell me more about the chemical structure of Glaucin B?

A2: While the provided abstract does not contain specific details about the structure, molecular formula, or weight of Glaucin B, the full publication would likely provide this information. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the structure of newly discovered natural products like Glaucin B [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

silane](/img/structure/B1180706.png)